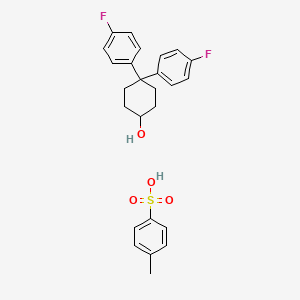
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexanol ring, along with a methylbenzenesulfonic acid group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0 to 10°C . The reaction proceeds through the reduction of the carboxylic acid group to form the corresponding alcohol. The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted fluorophenyl compounds. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity to specific targets, while the cyclohexanol ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-fluorophenyl)cyclohexan-1-ol
- 4,4-bis(4-fluorophenyl)butan-1-ol
- Cyclohexanol, 4,4-bis(4-fluorophenyl)-, methanesulfonate
Uniqueness
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol stands out due to its combination of fluorophenyl groups and cyclohexanol ring, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61271-76-9 |
|---|---|
Formule moléculaire |
C25H26F2O4S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4,4-bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18F2O.C7H8O3S/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,17,21H,9-12H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
UQYDOZDVGOYOIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


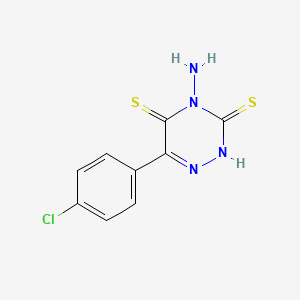


![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)

![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
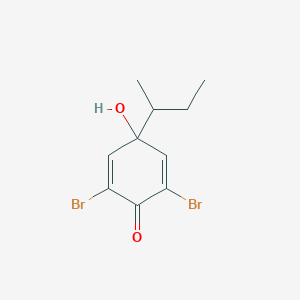
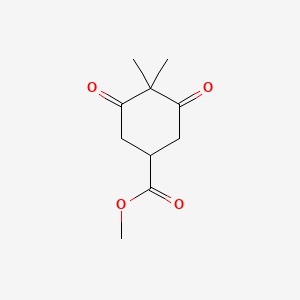
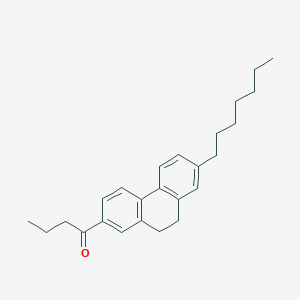
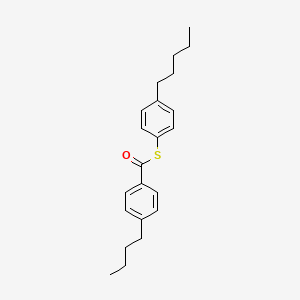
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
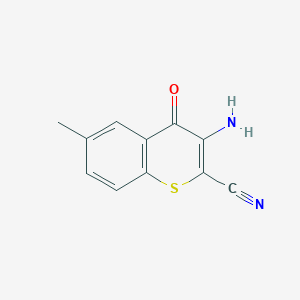
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
